3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride
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Overview
Description
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,3,3-trifluoro-2-chloropropane with 2-phenylethylamine under controlled conditions to form the desired diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of specific biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 3,3,3-trifluoro-2,2-dimethylpropionic acid
- 3,3,3-trifluoro-N-(2-phenylethyl)-2-(trifluoromethyl)propanamide
Uniqueness
Compared to similar compounds, 3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride is unique due to its specific combination of trifluoromethyl groups and a phenylethylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClF3N2 |
---|---|
Molecular Weight |
268.70 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-N-(2-phenylethyl)propane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C11H15F3N2.ClH/c12-11(13,14)10(8-15)16-7-6-9-4-2-1-3-5-9;/h1-5,10,16H,6-8,15H2;1H |
InChI Key |
YKLSYFPQGFQGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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